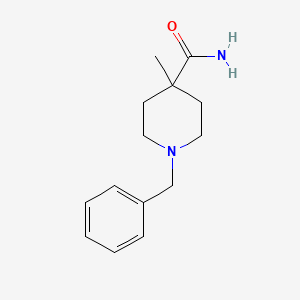

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Descripción

BenchChem offers high-quality 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-benzyl-4-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(13(15)17)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDLZQRHYJWVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Abstract

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic pathway for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. This molecule, featuring a quaternary carbon center, serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the selected synthetic strategy, from retrosynthetic analysis to step-by-step experimental protocols. We will delve into the causality behind procedural choices, ensuring scientific integrity and reproducibility. The core strategy involves the N-benzylation of a piperidine precursor, followed by α-alkylation to construct the critical quaternary carbon, and subsequent functional group transformation to yield the target amide.

Strategic Approach: Retrosynthetic Analysis

The design of a viable synthesis for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide requires careful consideration of how to construct the sterically hindered quaternary carbon at the C4 position. A logical retrosynthetic analysis suggests that the final amide functional group can be installed from a more stable precursor, such as a nitrile or a carboxylic acid.

The most direct and reliable approach involves a three-stage strategy:

-

Formation of the N-Benzyl Piperidine Core: Securing the benzyl group on the piperidine nitrogen is a foundational step.

-

Construction of the Quaternary Center: Introducing the methyl group alpha to a cyano group is a classic and effective method for C-C bond formation.

-

Functional Group Conversion: Hydrolysis of the nitrile to the primary amide is the final key transformation.

This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of key starting materials.

Caption: Retrosynthetic analysis of the target amide.

Synthesis of Key Intermediates

2.1. Stage 1: Synthesis of 1-Benzyl-piperidine-4-carbonitrile

The initial step involves the N-alkylation of 4-cyanopiperidine. While direct alkylation with benzyl halide is possible, a more controlled and efficient method is reductive amination using benzaldehyde. This process forms an iminium intermediate in situ, which is then reduced, preventing over-alkylation and leading to a cleaner product profile. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mild nature and tolerance of slightly acidic conditions, which favor iminium ion formation.[1]

Experimental Protocol: Reductive Amination

-

To a stirred solution of 4-Cyanopiperidine (1.00 eq.) in a suitable solvent such as tetrahydrofuran (THF), add benzaldehyde (1.05 eq.).

-

Add a small amount of acetic acid (e.g., 2% v/v) to catalyze iminium ion formation.

-

Slowly add sodium triacetoxyborohydride (1.30 eq.) portion-wise, maintaining the temperature at room temperature.

-

Stir the reaction mixture rapidly until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with water.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[1]

-

The product can be purified via column chromatography or used directly in the next step if purity is sufficient.

| Reagent | Molar Eq. | Purpose | Typical Yield | Reference |

| 4-Cyanopiperidine | 1.00 | Starting Material | 88% | [1] |

| Benzaldehyde | 1.05 | Benzyl Source | ||

| Sodium Triacetoxyborohydride | 1.30 | Reducing Agent | ||

| Acetic Acid | Catalytic | Catalyst | ||

| Tetrahydrofuran | Solvent | Reaction Medium |

2.2. Stage 2: α-Alkylation to form 1-Benzyl-4-methyl-piperidine-4-carbonitrile

This step is the cornerstone of the synthesis, creating the C4 quaternary center. The proton on the carbon alpha to the nitrile group is acidic enough to be removed by a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is ideal for this purpose. It efficiently generates the carbanion intermediate at low temperatures, which minimizes side reactions. The resulting nucleophilic carbanion then reacts with an electrophilic methyl source, typically methyl iodide, in an SN2 reaction.

Experimental Protocol: α-Methylation

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of 1-Benzyl-piperidine-4-carbonitrile (1.00 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.10 eq.) to diisopropylamine (1.15 eq.) in anhydrous THF at -78 °C, then allowing it to warm to 0 °C for 30 minutes.

-

Slowly add the freshly prepared LDA solution to the nitrile solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.

-

Add methyl iodide (1.20 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor progress by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure methylated nitrile.

| Reagent | Molar Eq. | Purpose |

| 1-Benzyl-piperidine-4-carbonitrile | 1.00 | Substrate |

| Lithium Diisopropylamide (LDA) | 1.10 | Strong Base |

| Methyl Iodide | 1.20 | Methylating Agent |

| Anhydrous Tetrahydrofuran | Solvent | Reaction Medium |

Final Conversion to Target Amide

The final stage involves converting the nitrile functional group into a primary amide. This can be achieved in one or two steps. While a two-step hydrolysis-then-amidation route is possible, a direct, one-step partial hydrolysis of the nitrile is often more efficient.

Recommended Method: Direct Partial Hydrolysis

The direct conversion of a nitrile to a primary amide can be effectively accomplished under strongly acidic conditions. Cold, concentrated sulfuric acid is known to facilitate this transformation, yielding the carboxamide in good yield while minimizing over-hydrolysis to the carboxylic acid.[2] The mechanism involves protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid tautomer, which then rearranges to the amide.

Experimental Protocol: Partial Nitrile Hydrolysis

-

Cool concentrated sulfuric acid (H₂SO₄) in a flask to 0 °C in an ice bath.

-

Slowly and carefully add the 1-Benzyl-4-methyl-piperidine-4-carbonitrile (1.00 eq.) to the cold, stirred acid. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 24-48 hours.[2]

-

Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.

-

Once the reaction is complete, carefully pour the acidic mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) while cooling in an ice bath, until the pH is basic (~9-10).

-

The product will often precipitate as a solid. If not, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Collect the solid by filtration or, for extractions, combine the organic layers, dry over Na₂SO₄, and concentrate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide.

| Reagent | Molar Eq. | Purpose | Typical Yield | Reference |

| 1-Benzyl-4-methyl-piperidine-4-carbonitrile | 1.00 | Substrate | 73% | [2] |

| Concentrated Sulfuric Acid | Solvent/Reagent | Catalyst/Hydrolysis Agent | ||

| Crushed Ice / Water | - | Workup | ||

| Concentrated NaOH / NH₄OH | - | Neutralization |

Overall Synthetic Workflow

The complete synthetic pathway is a linear, three-step process that efficiently assembles the target molecule from a readily available starting material. Each step involves standard organic chemistry techniques and purification methods accessible in a typical research laboratory.

Caption: Forward synthesis workflow for the target amide.

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic route to 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. By leveraging a reductive amination for N-benzylation, a classic enolate alkylation for the critical C-C bond formation, and a direct nitrile-to-amide hydrolysis, this pathway provides a reliable method for accessing this valuable chemical scaffold. The provided protocols are based on established procedures and offer a solid foundation for researchers in their synthetic endeavors.

References

-

Defense Technical Information Center (DTIC). (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

Sources

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide characterization

An In-depth Technical Guide to the Characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The precise characterization of novel piperidine derivatives is a critical step in the drug discovery pipeline, ensuring structural integrity, purity, and the reliability of subsequent biological data. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the definitive characterization of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system of analysis that ensures scientific rigor and trustworthiness.

Foundational Strategy: Synthesis and Purification

Before any characterization can be deemed reliable, the material itself must be of the highest possible purity. The synthesis of the target compound is most efficiently achieved through reductive amination, a robust and well-documented method for forming C-N bonds.

The logic behind this choice is twofold: the commercial availability of the starting materials (4-methyl-piperidine-4-carboxylic acid amide and benzaldehyde) and the mild reaction conditions that preserve the integrity of the amide functional group.

Experimental Protocol: Synthesis and Purification

-

Reaction Assembly: In a round-bottom flask, dissolve 4-methyl-piperidine-4-carboxylic acid amide (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM). Add benzaldehyde (1.1 equivalents).

-

Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine (or its protonated iminium form).

-

Reductive Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. This specific reducing agent is selected for its mild nature and high chemoselectivity, which prevents the undesired reduction of the amide carbonyl.

-

Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the limiting starting material.

-

Aqueous Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts of the reduction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material should be purified via flash column chromatography on silica gel to isolate the target compound with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Core Analysis: Structural Elucidation

With a purified sample, the next critical phase is the unequivocal confirmation of its molecular structure. A multi-technique approach is non-negotiable, as each method provides orthogonal data that, when combined, builds an unassailable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential.

-

Expertise & Experience: In ¹H NMR, the benzylic protons (Ar-CH₂-N) are particularly diagnostic, typically appearing as a sharp singlet around 3.5 ppm. The aromatic protons will present as a multiplet between 7.2-7.4 ppm. The amide protons often appear as two broad, separate singlets due to hindered rotation around the C-N bond, a characteristic feature that helps confirm the amide group's presence. In ¹³C NMR, the carbonyl carbon of the amide is a key identifier, expected to resonate far downfield (δ 170-180 ppm).[1]

Table 1: Predicted NMR Data for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Key Features |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 138 | Multiplet confirms the phenyl ring. |

| Benzylic (CH₂) | ~3.5 (s, 2H) | ~63 | Singlet, deshielded by N and phenyl group. |

| Piperidine (CH₂) | 2.0 - 3.0 (m, 8H) | 45 - 60 | Complex multiplets due to ring conformation. |

| Methyl (CH₃) | ~1.2 (s, 3H) | ~22 | Singlet, attached to a quaternary center. |

| Amide (CONH₂) | 5.5 - 7.0 (br s, 2H) | ~178 | Two broad singlets, exchangeable with D₂O. |

| Quaternary (C4) | - | ~40 | No attached protons, will be a weak signal. |

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.

-

Trustworthiness: ESI is chosen because it minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).[2][3] The authoritative power of HRMS lies in its ability to provide an exact mass measurement, which is then compared to the theoretical mass calculated from the molecular formula (C₁₅H₂₂N₂O). A mass error of less than 5 ppm provides extremely high confidence in the elemental composition.

-

Mechanistic Insight: The fragmentation pattern (observed in MS/MS experiments) of N-benzylpiperidines is highly characteristic. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. This predictable fragmentation provides a secondary layer of structural confirmation.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in the molecule.

-

Expertise & Experience: For this specific compound, the FTIR spectrum serves as a quick quality control check. The most critical absorptions are those corresponding to the amide group.[6][7] A primary amide will show a distinctive pair of N-H stretching peaks around 3350 and 3170 cm⁻¹.[6] The amide C=O stretch (Amide I band) will be a very strong, sharp peak around 1650-1680 cm⁻¹.[8][9] The presence of both of these features provides robust evidence for the primary amide functionality.

Table 2: Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amide) | 3370 - 3170 (two bands) | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

Quantitative Validation: Purity and Composition

Structural elucidation must be paired with quantitative proof of purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the definitive method for determining the purity of the final compound.

-

Authoritative Grounding: The choice of a C18 column is standard for molecules of this polarity. A gradient elution method, typically using water and acetonitrile (both containing 0.1% formic or trifluoroacetic acid to ensure sharp peaks by protonating the piperidine nitrogen), provides the necessary resolving power to separate the main compound from any potential impurities.[10][11] Purity is reported as the area percentage of the main peak detected by a UV detector (wavelength set to ~254 nm to detect the benzene ring). For research purposes, a purity of ≥95% is considered acceptable.

Experimental Protocol: RP-HPLC Purity Analysis

-

System: HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: ~1 mg/mL in 50:50 Water:Acetonitrile.

Elemental Analysis

As a final, orthogonal check on purity and composition, elemental analysis measures the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined values must align with the theoretical percentages calculated from the molecular formula (C₁₅H₂₂N₂O) to within ±0.4%. This provides a powerful, independent validation of the sample's integrity.

Overall Characterization Logic

Caption: A self-validating workflow for comprehensive compound characterization.

Conclusion

The characterization of a novel compound like 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a systematic process of evidence accumulation. No single technique is sufficient. By integrating the qualitative structural data from NMR, MS, and FTIR with the quantitative purity data from HPLC and elemental analysis, we create a robust, self-validating data package. This rigorous approach ensures the identity and integrity of the molecule, providing the trustworthy foundation required for all subsequent research and development activities.

References

- Mass Spectrometry Characteristics of Piperidines. (2025). Vertex AI Search Blog.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018).

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (2018).

- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.SciELO.

- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.SIELC Technologies.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022).

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules.

- A kind of HPLC analytical approach of 3-amino piperidine.

- Functional Groups and IR Tables. (2020). Chemistry LibreTexts.

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega.

- FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid.

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Benzyl-4-methylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 1-benzyl-4-methylpiperidine-4-carboxamide, a substituted piperidine derivative of significant interest in medicinal chemistry. We will cover its nomenclature, a plausible and detailed synthetic pathway, its physicochemical properties, and potential therapeutic applications, grounded in established chemical principles and analogous compounds.

Nomenclature and Structure

The precise naming of a compound is fundamental for unambiguous scientific communication. Based on the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the target molecule is established as follows:

-

IUPAC Name: 1-benzyl-4-methylpiperidine-4-carboxamide

The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom at position 1 is substituted with a benzyl group. Position 4 of the piperidine ring is substituted with both a methyl group and a carboxamide group.

Synonyms:

While no widely recognized trivial names exist for this specific compound, based on its structure, potential synonyms include:

-

1-Benzyl-4-methyl-4-carbamoylpiperidine

-

1-(Phenylmethyl)-4-methylpiperidine-4-carboxamide

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale |

| Molecular Formula | C₁₄H₂₀N₂O | Based on structural components. |

| Molecular Weight | ~232.32 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic amides. |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Based on the presence of the nonpolar benzyl group and the polar amide functionality. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Amides are generally crystalline solids. |

| XLogP3-AA | ~1.5 - 2.5 | The addition of a methyl group is expected to increase the lipophilicity compared to 1-benzylpiperidine-4-carboxamide (XLogP3-AA of 1.1)[1]. |

| Hydrogen Bond Donor Count | 1 | From the -NH₂ group of the amide. |

| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen and the piperidine nitrogen. |

Proposed Synthesis Pathway

A logical and efficient synthetic route to 1-benzyl-4-methylpiperidine-4-carboxamide can be designed starting from the commercially available 1-benzyl-4-piperidone. The proposed pathway involves three key stages:

-

Strecker Synthesis and Nitrile Hydrolysis: Formation of the α-aminonitrile followed by hydrolysis to the corresponding amino acid.

-

Methylation: Introduction of the methyl group at the 4-position.

-

Amidation: Conversion of the carboxylic acid to the final primary amide.

The overall synthetic workflow is depicted below:

Sources

An In-depth Technical Guide to 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide: Physicochemical Properties, Synthesis, and Potential Applications

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its conformational flexibility and the ability of the nitrogen atom to engage in crucial cation-π interactions make it a versatile scaffold for designing ligands that target the central nervous system (CNS).[1] Derivatives of this core are found in therapeutics ranging from analgesics to antipsychotics and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[2][3]

This guide focuses on a specific, uncharacterized derivative: 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide . By introducing a methyl group and a carboxamide at the 4-position, the molecule's steric and electronic properties are altered, potentially tuning its pharmacological profile. This document aims to provide a predictive but scientifically grounded overview of its physical and chemical properties, propose a viable synthetic route, and discuss its potential applications for researchers in drug discovery and development.

Physicochemical Properties: An Inferential Analysis

The properties of the target molecule are predicted based on its structure and by comparison with the known data for its close analog, 1-benzylpiperidine-4-carboxamide.[4] The addition of a methyl group at the C4 position is expected to increase lipophilicity and molecular weight, which in turn influences properties like solubility and melting point.

| Property | 1-Benzylpiperidine-4-carboxamide (Analog) | 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide (Target Compound - Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₃H₁₈N₂O[4] | C₁₄H₂₀N₂O | Addition of a CH₂ unit. |

| Molecular Weight | 218.29 g/mol [4] | 232.32 g/mol | Calculated based on the molecular formula. |

| XLogP3-AA | 1.1[4] | ~1.5 - 1.8 | The added methyl group increases lipophilicity. |

| Hydrogen Bond Donors | 1 (from -NH₂)[4] | 1 (from -NH₂) | The primary amide group is retained. |

| Hydrogen Bond Acceptors | 2 (from C=O, N)[4] | 2 (from C=O, N) | The amide and piperidine nitrogen are retained. |

| Rotatable Bonds | 3[4] | 3 | The number of rotatable bonds remains the same. |

| Physical State | Solid (predicted) | Solid | Similar molecular weight and functional groups suggest a solid state at room temperature. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO. | Lower aqueous solubility, good solubility in organic solvents. | Increased lipophilicity from the methyl group will likely decrease water solubility. |

Chemical Reactivity and Stability

The reactivity of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is governed by its three key functional groups: the tertiary amine, the primary amide, and the N-benzyl group.

-

Piperidine Nitrogen (Tertiary Amine): The nitrogen atom is basic (predicted pKa of the conjugate acid ~8-9) and will readily react with acids to form ammonium salts. This is a common strategy to improve the aqueous solubility of piperidine-containing drug candidates.

-

Amide Group: The amide bond is robust but can be cleaved under forcing conditions.

-

Acidic Hydrolysis: Refluxing with a strong aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the amide to yield 1-benzyl-4-methyl-piperidine-4-carboxylic acid and an ammonium salt.[5][6] The reaction is catalyzed by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[7]

-

Basic Hydrolysis: Heating with a strong aqueous base (e.g., NaOH) will also cleave the amide bond, a process known as base-promoted hydrolysis.[7] This reaction yields the carboxylate salt of 1-benzyl-4-methyl-piperidine-4-carboxylic acid and ammonia gas.[6][8] The liberation of ammonia upon heating with a base is a classical test for amides.[6]

-

-

N-Benzyl Group: This group can be removed via catalytic hydrogenation. This reaction, known as N-debenzylation, is typically performed using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This would yield 4-methyl-piperidine-4-carboxylic acid amide, providing a route to further derivatization at the piperidine nitrogen.

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, away from light). It is incompatible with strong oxidizing agents and strong acids/bases, especially at elevated temperatures, due to the potential for salt formation or hydrolysis.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to the target compound can be designed starting from the commercially available 1-benzyl-4-piperidone. The key strategic step is the introduction of both a methyl group and a carboxylic acid precursor at the C4 position. A modified Strecker synthesis followed by functional group manipulations is a logical approach.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide

Disclaimer: This document provides a theoretical exploration of the potential mechanisms of action for 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide. As of the latest literature review, no direct experimental studies have been published on this specific molecule. The hypotheses presented herein are extrapolated from structure-activity relationships of analogous compounds and are intended to guide future research.

Introduction

1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide is a synthetic molecule featuring a piperidine core, a common scaffold in medicinal chemistry renowned for its presence in a wide array of pharmacologically active compounds.[1] This guide synthesizes information from structurally related molecules to propose potential mechanisms of action, offering a foundational framework for researchers and drug development professionals. The core structure combines a 1-benzylpiperidine moiety with a 4-methyl-4-carboxamide substitution on the piperidine ring, suggesting a potential for interaction with various biological targets.

Hypothesized Mechanisms of Action Based on Structural Analogs

The pharmacological profile of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide can be dissected by examining its primary structural components: the 1-benzylpiperidine group and the 4-carboxamide piperidine core.

Modulation of Cholinergic and Monoaminergic Systems

The 1-benzylpiperidine moiety is a well-established pharmacophore in neuropharmacology, notably in the context of Alzheimer's disease and other neurological disorders.

-

Acetylcholinesterase (AChE) Inhibition: A significant body of research has identified 1-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a cornerstone in Alzheimer's therapy.[3] The benzyl group often engages in π-π stacking interactions within the active site of AChE.[4] The presence of this moiety in the target compound suggests a potential for AChE inhibition, which would lead to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

-

Serotonin Transporter (SERT) Interaction: Certain 1-benzylpiperidine derivatives have shown affinity for the serotonin transporter (SERT).[4] SERT is a key regulator of serotonergic signaling, and its modulation is a therapeutic strategy for depression and anxiety disorders. The benzyl group could potentially interact with hydrophobic pockets within the SERT protein.

A proposed dual-target mechanism involving both AChE and SERT could be relevant for conditions where both cholinergic and serotonergic deficits are implicated.

Engagement with Lipase and Protease Systems

-

Monoacylglycerol Lipase (MAGL) Inhibition: Recent studies have uncovered a novel class of benzylpiperidine-based inhibitors of monoacylglycerol lipase (MAGL).[5][6][7] MAGL is the primary enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can modulate cannabinoid receptors (CB1 and CB2) and exert analgesic, anti-inflammatory, and neuroprotective effects. The benzylpiperidine scaffold in these inhibitors is crucial for their activity.[5]

-

Cathepsin K Inhibition: The piperidine-3-carboxamide scaffold, a close structural relative of the 4-carboxamide variant, has been identified in inhibitors of Cathepsin K.[8] This cysteine protease is highly expressed in osteoclasts and plays a critical role in bone resorption. While the substitution pattern is different, the presence of the piperidine carboxamide core suggests that the potential for interaction with proteases like Cathepsin K could be explored, with implications for diseases such as osteoporosis.

Antimicrobial Activity via DNA Gyrase Inhibition

The piperidine-4-carboxamide core has been identified as a novel class of DNA gyrase inhibitors, particularly effective against Mycobacterium abscessus.[9] DNA gyrase is a bacterial topoisomerase essential for DNA replication, and its inhibition leads to bacterial cell death. These piperidine-4-carboxamides act as novel bacterial topoisomerase inhibitors (NBTIs). The carboxamide moiety is often crucial for binding to the enzyme. This suggests a potential, albeit speculative, application of 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide as an antibacterial agent.

Kinase Modulation

Derivatives of 4-aminopiperidine-4-carboxamides have been developed as selective inhibitors of Protein Kinase B (Akt).[10] Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Akt pathway is a hallmark of many cancers. The carboxamide group in these inhibitors often forms critical hydrogen bonds within the kinase domain. The presence of a 4-carboxamide in the target molecule warrants investigation into its potential as a kinase modulator.

Structure-Activity Relationship (SAR) Considerations

The specific substitutions on the core scaffold—the 4-methyl group and the primary amide—would critically influence the compound's affinity and selectivity for the hypothesized targets.

-

The 4-Methyl Group: This small alkyl group could enhance binding to hydrophobic pockets in target proteins. In the context of AChE inhibitors, such substitutions can modulate potency.[3] For DNA gyrase inhibitors, modifications on the piperidine ring affect activity.[9]

-

The 4-Carboxamide: A primary amide provides both hydrogen bond donor and acceptor capabilities, which are often crucial for ligand-receptor interactions. For instance, in Akt inhibitors, the amide NH can form key interactions.[10] In piperidine-4-carboxamide-based DNA gyrase inhibitors, the amide is a key structural feature.[9]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

In Vitro Target Engagement Assays

This initial phase would involve a panel of biochemical and cellular assays to screen for direct interactions with the proposed targets.

| Hypothesized Target | Primary Assay | Secondary Assay |

| Acetylcholinesterase (AChE) | Ellman's Reagent-based colorimetric assay for AChE activity | IC50 determination with purified human AChE |

| Serotonin Transporter (SERT) | Radioligand binding assay using [3H]-citalopram | In vitro serotonin reuptake assay in HEK293 cells expressing hSERT |

| Monoacylglycerol Lipase (MAGL) | Fluorometric assay for MAGL activity using a fluorescent substrate | Competitive activity-based protein profiling (ABPP) in cell lysates |

| Cathepsin K | Fluorogenic substrate-based assay for Cathepsin K activity | Selectivity profiling against other cathepsins (e.g., B, L, S) |

| Bacterial DNA Gyrase | DNA supercoiling assay with purified E. coli or M. abscessus DNA gyrase | Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria |

| Protein Kinase B (Akt) | In vitro kinase assay using purified Akt and a peptide substrate | Western blot analysis of phospho-Akt levels in treated cancer cell lines |

Cellular and Phenotypic Assays

Following confirmation of in vitro activity, the effects of the compound would be assessed in relevant cellular models.

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathways

Based on the potential targets, 1-Benzyl-4-methyl-piperidine-4-carboxylic acid amide could modulate several key signaling pathways.

Neuromodulatory Pathway

If the compound acts as an AChE and/or SERT inhibitor, it would enhance neurotransmission in the central nervous system.

Caption: Potential neuromodulatory signaling pathway.

Anti-inflammatory and Anti-cancer Pathway

As a potential MAGL or Akt inhibitor, the compound could impact inflammatory and oncogenic signaling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Analogs

Introduction: The 1-Benzylpiperidine Scaffold as a Privileged Core in Neuropharmacology

The N-benzylpiperidine (N-BP) motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2] This unique scaffold, which combines a basic, conformationally flexible piperidine ring with a lipophilic benzyl group, provides an ideal framework for developing centrally acting therapeutic agents.[3] Its structural properties facilitate crucial cation-π interactions with target proteins and offer a versatile platform for fine-tuning efficacy and physicochemical properties.[2]

The significance of the 1-benzylpiperidine core became particularly evident with the development of synthetic analgesics and has since expanded dramatically.[1] Analogs have been successfully developed as potent inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease, modulators of opioid and sigma (σ) receptors for pain management, and inhibitors of monoamine transporters for psychiatric disorders.[4][5][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs. It moves beyond a simple catalog of compounds to explain the causal relationships between structural modifications and pharmacological activity, grounded in field-proven experimental insights. We will dissect the molecule region by region, explore key case studies, and provide detailed protocols for the validation of these compounds, offering a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Targets and Mechanistic Insights

The versatility of the 1-benzylpiperidine scaffold allows it to be tailored to interact with several key protein families in the central nervous system (CNS).

-

Cholinesterases (AChE & BuChE): A primary application for these analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[5][7] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, a key strategy for alleviating cognitive symptoms in Alzheimer's disease.[7][8][9] The 1-benzylpiperidine moiety often serves to anchor the molecule within the active site gorge of the enzyme.[10]

-

Sigma (σ) Receptors: Many 1-benzylpiperidine derivatives show high affinity for σ1 and σ2 receptors.[3][4] These receptors are not opioid receptors, despite their historical association, but unique chaperone proteins implicated in neuropathic pain, neurodegeneration, and psychiatric conditions.[3][11] Dual-acting ligands that target both σ1 and opioid receptors are being explored to develop potent analgesics with fewer side effects.[6][12]

-

Opioid Receptors: The piperidine ring is a classic feature in many opioid analgesics.[4] Modifications to the 1-benzylpiperidine structure can yield compounds with high affinity for the μ-opioid receptor (MOR), offering potential for new pain management therapies.[6]

-

Monoamine Transporters: Certain analogs have been designed as inhibitors of the serotonin transporter (SERT), suggesting their potential use as antidepressants.[5] The development of dual-target inhibitors of both AChE and SERT is an emerging strategy for treating both cognitive and depressive symptoms associated with Alzheimer's disease.[5][7]

Dissecting the Structure-Activity Relationship (SAR)

The pharmacological profile of a 1-benzylpiperidine analog can be systematically tuned by making specific structural modifications at three key positions: the benzyl ring, the piperidine ring, and the substituent at the 4-position of the piperidine.

Logical Flow of an SAR Study

The process of elucidating these relationships follows a validated, iterative workflow. This involves chemical synthesis of analogs followed by a cascade of biological assays to determine potency, selectivity, and mechanism of action.

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Modifications on the Benzyl Group

The N-benzyl group is critical for anchoring the molecule to its biological target, often through hydrophobic and π-π stacking interactions.

-

AChE Inhibitors: In the context of AChE inhibitors like Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), the benzyl group binds to the peripheral anionic site (PAS) of the enzyme.[13][14] The basic nitrogen of the piperidine is believed to interact with the catalytic anionic site (CAS).[10]

-

Opioid/Sigma Ligands: For dual MOR/σ1R ligands, substitutions on the benzyl ring significantly impact affinity and selectivity. The introduction of electron-withdrawing or donating groups can modulate the electronic properties and steric bulk, fine-tuning the interaction with receptor subpockets.[6]

The Piperidine Ring and its Nitrogen Basicity

The piperidine core provides the three-dimensional structure necessary for proper orientation within a binding site.[2]

-

Basicity is Key: The basicity of the piperidine nitrogen is crucial for many interactions. For AChE inhibitors, this nitrogen is protonated at physiological pH and forms a key cation-π interaction with tryptophan residues in the enzyme's active site gorge. Replacing the N-benzyl group with an N-benzoyl group, which reduces the nitrogen's basicity, leads to a dramatic loss of activity.[15]

-

Conformational Rigidity: Introducing rigidity into the piperidine system or its substituents can enhance potency by reducing the entropic penalty of binding. For example, replacing a flexible side chain with a more rigid isoindoline or indanone moiety in AChE inhibitors resulted in more potent compounds.[8][14][16]

Substituents at the Piperidine 4-Position

This position is the most common point for introducing diversity and directing the molecule toward a specific target. A wide variety of linkers and terminal groups have been explored here.

-

AChE Inhibitors: The development of Donepezil is a prime example. The 4-position is attached via a methylene linker to a 5,6-dimethoxyindanone moiety. This large, hydrophobic group forms extensive interactions within the active site of AChE, contributing significantly to its high potency (IC50 = 5.7 nM).[8][14] Extending the linker or modifying the terminal group drastically alters activity. For instance, replacing the indanone with phthalimidoethyl groups also yielded highly potent and selective AChE inhibitors.[16][17]

-

Multi-Target Ligands: For dual AChE and serotonin transporter (SERT) inhibitors, bulky aromatic substituents at the 4-position tend to favor AChE/BuChE inhibition but can negatively impact SERT binding, likely due to steric hindrance at the SERT active site.[7] This highlights the challenge of designing balanced multi-target ligands.

Visualizing Key SAR Principles

The following diagram illustrates the key regions of the 1-benzylpiperidine scaffold and the general impact of their modification.

Caption: Key modification sites on the 1-benzylpiperidine scaffold.

Quantitative SAR Data

Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different analogs.

Table 1: Activity of 1-Benzylpiperidine Analogs as Cholinesterase Inhibitors

| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |

| Donepezil (13e) | AChE | 5.7 | ~1250-fold | [8][14] |

| Compound 19 ¹ | AChE | 1.2 | ~34700-fold | [16] |

| Compound 21 ² | AChE | 0.56 | ~18000-fold | [15] |

| Compound 15b ³ | AChE | 390 | - | [9] |

| Compound 15j ³ | BuChE | 160 | - | [9] |

| Compound 19 ⁴ | AChE | 5100 | ~5-fold (vs BuChE) | [5][7] |

| Compound 21 ⁴ | BuChE | 25500 | ~0.2-fold (vs AChE) | [5] |

| ¹ 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | ||||

| ² 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | ||||

| ³ 1,3-dimethylbenzimidazolinone derivatives | ||||

| ⁴ Functionalized 2-phenylacetate derivatives |

Table 2: Activity of 1-Benzylpiperidine Analogs at Opioid and Sigma Receptors

| Compound | Target | Kᵢ (nM) | Target | Kᵢ (nM) | Reference |

| Compound 52 | MOR | 56.4 | σ1R | 11.0 | [6] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for key assays.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method provides a reliable way to quantify cholinesterase activity and inhibition.

Causality: The protocol is designed to measure the rate of acetylcholine hydrolysis by AChE. The product of this reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), whose absorbance is directly proportional to the enzyme's activity. An inhibitor will slow this reaction, resulting in a lower absorbance reading.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compounds (e.g., in DMSO).

-

Prepare a solution of Acetylthiocholine iodide (ATCI, substrate) in buffer.

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer.

-

Prepare a solution of purified AChE (e.g., from electric eel) in buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of a serial dilution of the test compound.

-

Add 125 µL of DTNB solution to each well.

-

Add 50 µL of buffer to each well. For the positive control (uninhibited enzyme), add 25 µL of buffer or vehicle instead of the test compound.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Start the colorimetric reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Radioligand Receptor Binding Assay

This protocol is a self-validating system to determine the affinity of a compound for a specific receptor.

Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is used. The test compound competes with this radioligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the test compound's ability to bind the receptor. A potent compound will displace more radioligand, resulting in a lower radioactive signal.

Step-by-Step Methodology:

-

Materials Preparation:

-

Prepare cell membrane homogenates expressing the target receptor of interest (e.g., MOR, σ1R, or SERT).

-

Prepare a stock solution of the appropriate radioligand (e.g., [³H]-paroxetine for SERT).

-

Prepare serial dilutions of the unlabeled test compounds.

-

Prepare assay buffer (e.g., Tris-HCl with appropriate salts).

-

-

Assay Procedure:

-

In reaction tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its K_d value), and varying concentrations of the test compound.

-

To determine non-specific binding, prepare a set of tubes containing a high concentration of a known unlabeled ligand instead of the test compound.

-

To determine total binding, prepare a set of tubes with only the membranes and the radioligand.

-

Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Future Perspectives and Conclusion

The study of 1-benzylpiperidine analogs continues to be a highly productive field. The current focus is shifting towards designing multi-target-directed ligands (MTDLs) that can simultaneously modulate several key proteins involved in complex diseases like Alzheimer's.[13][18] For example, compounds that inhibit both AChE and amyloid-β aggregation are of significant interest.[13][19] Similarly, dual-acting MOR/σ1R ligands hold promise for creating safer and more effective analgesics.[6]

References

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). AIR Unimi. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PubMed Central. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). PubMed. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. (2025). PubMed. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (n.d.). PubMed. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). ACS Publications. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). Scilit. [Link]

-

Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.). ACS Publications. [Link]

-

Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. (2025). Manipal Research Portal. [Link]

-

Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

-

ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. (2025). ResearchGate. [Link]

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

-

Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (n.d.). ResearchGate. [Link]

-

Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (n.d.). Sci-Hub. [Link]

-

Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (n.d.). PubMed. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2025). ResearchGate. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Sci-Hub. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease / European Journal of Medicinal Chemistry, 2019 [sci-hub.box]

- 19. researcher.manipal.edu [researcher.manipal.edu]

The Emergence of 1-Benzylpiperidine-4-Carboxamides: A Technical Guide to Their Discovery as Versatile Enzyme Inhibitors

Abstract

The 1-benzylpiperidine-4-carboxamide scaffold has surfaced as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the targeted inhibition of a diverse range of enzymes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of this promising class of enzyme inhibitors. We will explore the underlying principles of their design, synthesis, and biological evaluation, with a focus on their activity against key enzyme families, including carbonic anhydrases and cholinesterases. This guide will delve into the mechanistic intricacies of their inhibitory action, supported by molecular modeling data, and provide detailed experimental protocols for their synthesis and characterization.

Introduction: The Piperidine Scaffold in Enzyme Inhibition

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for the design of molecules that can interact with the intricate topographies of enzyme active sites. The incorporation of a benzyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring gives rise to the 1-benzylpiperidine-4-carboxamide core. This structural arrangement provides a unique combination of lipophilic and hydrogen-bonding features, enabling these compounds to engage in a variety of interactions with enzyme targets.

The N-benzylpiperidine moiety is a critical pharmacophore found in established drugs like Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This has spurred further investigation into derivatives of this scaffold for their potential to modulate the activity of various enzymes.

General Synthetic Strategies

The synthesis of 1-benzylpiperidine-4-carboxamide derivatives is typically achieved through a convergent approach, involving the preparation of a key intermediate, 1-benzylpiperidine-4-carboxylic acid or its activated derivatives, followed by amide bond formation with a desired amine.

Synthesis of the 1-Benzylpiperidine-4-Carboxylic Acid Core

A common route to the 1-benzylpiperidine-4-carboxylic acid core starts from commercially available ethyl isonipecotate. The secondary amine of the piperidine ring is alkylated with a benzyl halide to afford ethyl 1-benzylpiperidine-4-carboxylate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-Carboxylic Acid

-

N-Benzylation of Ethyl Isonipecotate: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base, for instance potassium carbonate (1.5 equivalents). Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude ethyl 1-benzylpiperidine-4-carboxylate can be purified by column chromatography.

-

Hydrolysis to the Carboxylic Acid: Dissolve the ethyl 1-benzylpiperidine-4-carboxylate in a mixture of ethanol and water. Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), and stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC. After completion, remove the ethanol under reduced pressure and acidify the aqueous solution to a pH of approximately 4-5 with a suitable acid like hydrochloric acid. The precipitated 1-benzylpiperidine-4-carboxylic acid can be collected by filtration, washed with cold water, and dried.

Amide Bond Formation

The crucial amide bond is typically formed by coupling the 1-benzylpiperidine-4-carboxylic acid with a primary or secondary amine. A variety of coupling reagents can be employed to activate the carboxylic acid.[2][][4]

Common Coupling Methods:

-

Carbodiimide-based Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are widely used in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4]

-

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[]

Experimental Protocol: General Procedure for Amide Coupling using EDCI/HOBt

-

Dissolve 1-benzylpiperidine-4-carboxylic acid (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: General synthetic workflow for 1-benzylpiperidine-4-carboxamide derivatives.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been discovered as potent inhibitors of human carbonic anhydrases (hCAs).[6]

Mechanism of Action and Structure-Activity Relationships (SAR)

The inhibitory activity of these compounds stems from the sulfonamide group, which coordinates to the zinc ion in the active site of the enzyme. The 1-benzylpiperidine-4-carboxamide moiety acts as a "tail" that extends into the active site cavity, forming additional interactions that contribute to the binding affinity and selectivity.

Molecular docking studies have provided insights into the binding mode of these inhibitors.[6] For instance, in the case of hCA II, the sulfonamide group directly interacts with the zinc ion, while the benzyl group of the piperidine substituent can engage in hydrophobic interactions with residues lining the active site.

Key SAR observations for hCA inhibition include:

-

Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence the inhibitory potency and selectivity. For example, the introduction of a 4-fluorine atom on the benzyl ring can slightly improve the inhibitory activity against hCA I.[6]

-

The Carboxamide Linker: The amide bond is crucial for connecting the piperidine core to various "tail" fragments, allowing for the exploration of different interactions within the enzyme's active site.

| Compound | R Group on Benzyl Ring | hCA I Ki (nM)[6] | hCA II Ki (nM)[6] | hCA IX Ki (nM)[6] | hCA XII Ki (nM)[6] |

| 14 | H | 9.0 | 25.4 | 1.5 | 3.6 |

| 15 | 2-Methyl | 6.1 | 18.9 | 1.1 | 6.9 |

| 16 | 4-Methyl | 5.6 | 15.3 | 0.8 | 80.1 |

| 24 | 4-Fluoro | 4.1 | 12.8 | 1.2 | 5.2 |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The inhibitory activity against carbonic anhydrases is commonly determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.[5][7][8][9][10]

Protocol for Stopped-Flow CO2 Hydration Assay

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.

-

Indicator Solution: Phenol red at a concentration of 0.2 mM in the assay buffer.

-

Enzyme Solution: A stock solution of the purified hCA isoform in the assay buffer.

-

CO2 Solution: CO2-saturated water, prepared by bubbling CO2 gas through deionized water.

-

Inhibitor Solutions: Stock solutions of the test compounds are prepared in DMSO and serially diluted in the assay buffer.

-

-

Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used.

-

Assay Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature.

-

The enzyme/inhibitor solution (containing the pH indicator) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

-

The initial rate of the CO2 hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.

-

-

Data Analysis:

-

The initial velocities are determined from the initial 5-10% of the reaction progress.

-

The uncatalyzed reaction rate (in the absence of the enzyme) is subtracted from the observed rates.

-

Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the data to the appropriate inhibition model using software like PRISM.

-

Caption: Schematic of 1-benzylpiperidine-4-carboxamide binding to carbonic anhydrase.

Inhibition of Cholinesterases

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a well-established therapeutic strategy for Alzheimer's disease.[11] Several novel N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors.[11][12]

Rationale for Design and SAR

The design of these inhibitors often leverages the structural features of known AChE inhibitors like donepezil. The 1-benzylpiperidine moiety is known to interact with the peripheral anionic site (PAS) of AChE, while the carboxamide linker provides a metabolically stable connection to various aromatic or heterocyclic moieties that can interact with the catalytic active site (CAS).

Molecular docking studies have shown that these compounds can span the active site gorge of AChE, with the benzyl group interacting with key aromatic residues at the PAS (e.g., Trp279) and the other end of the molecule interacting with residues in the CAS (e.g., Trp84).[1]

Key SAR observations for cholinesterase inhibition include:

-

Replacement of Ester with Amide Linker: Replacing the ester linker found in some earlier lead compounds with a more metabolically stable amide linker has been a successful strategy.[12]

-

Nature of the Carboxamide 'Headgroup': The aromatic or heterocyclic group attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potency. For instance, a 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group has been shown to be a potent substituent.[12]

| Compound | R Group on Carboxamide | AChE IC50 (µM)[12] |

| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 |

| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 |

Experimental Protocol: Ellman's Assay

The inhibitory activity of compounds against cholinesterases is commonly determined using the spectrophotometric method developed by Ellman.[12][13][14][15][16]

Protocol for Ellman's Assay for Acetylcholinesterase Inhibition

-

Reagent Preparation:

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in the assay buffer.

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Enzyme Solution: A stock solution of purified AChE (e.g., from electric eel) in the assay buffer.

-

Inhibitor Solutions: Stock solutions of the test compounds are prepared in DMSO and serially diluted in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, the inhibitor solution (or buffer for control), and the DTNB solution.

-

Initiate the reaction by adding the enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37 °C).

-

Start the reaction by adding the substrate solution (ATCI) to all wells.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Principle of the Ellman's assay for AChE inhibition.

Inhibition of Other Enzyme Classes

The versatility of the 1-benzylpiperidine-4-carboxamide scaffold extends beyond carbonic anhydrases and cholinesterases. Recent research has explored its potential as an inhibitor of other enzyme classes, including proteases.

MALT1 Protease Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in NF-κB signaling pathways. Its proteolytic activity is a potential therapeutic target for certain types of B-cell lymphomas and autoimmune diseases. N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent MALT1 protease inhibitors.[17] Structure-activity relationship studies in this series have focused on optimizing the N-aryl substituent to enhance potency and improve pharmacokinetic properties.

Conclusion and Future Perspectives

The 1-benzylpiperidine-4-carboxamide scaffold has proven to be a highly adaptable and fruitful starting point for the discovery of potent and selective enzyme inhibitors. The wealth of available synthetic methodologies allows for the facile generation of diverse libraries of compounds for screening against a wide array of enzyme targets. The accumulated knowledge on the structure-activity relationships for carbonic anhydrase and cholinesterase inhibition provides a solid foundation for the rational design of next-generation inhibitors with improved efficacy and safety profiles.